molecular formula C19H21N5O3S B2504556 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide CAS No. 887348-60-9

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide

Cat. No.: B2504556
CAS No.: 887348-60-9
M. Wt: 399.47
InChI Key: SGIBAAUHJRODLD-UHFFFAOYSA-N
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Description

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide is a complex organic compound that features a tetrazole ring, a thioether linkage, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst under reflux conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound, such as 4-methoxyphenylthiol, under basic conditions to form the thioether linkage.

    Amidation: The final step involves the reaction of the thioether intermediate with propanoyl chloride in the presence of a base like triethylamine to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups on the phenyl rings can be reduced to amines.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems.

Medicine

Medicinally, this compound could be investigated for its potential as an anti-inflammatory or anticancer agent. The presence of the tetrazole ring and thioether linkage suggests it could interact with biological targets in unique ways.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide would depend on its specific application. Generally, the tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage might facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-ethoxyphenyl)propanamide: Similar structure but with reversed positions of the ethoxy and methoxy groups.

    2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide: Chlorine substitution instead of ethoxy.

    2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-hydroxyphenyl)propanamide: Hydroxy substitution instead of methoxy.

Uniqueness

The unique combination of the ethoxy and methoxy groups in 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide may confer distinct physicochemical properties, such as solubility and binding affinity, which could be advantageous in specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-4-27-17-11-7-15(8-12-17)24-19(21-22-23-24)28-13(2)18(25)20-14-5-9-16(26-3)10-6-14/h5-13H,4H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIBAAUHJRODLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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